H-Dmt-Tic-NH-CH2-Imid is a synthetic compound belonging to the class of peptide-like structures, specifically designed for interactions with opioid receptors. This compound is derived from the Dmt-Tic pharmacophore, which has been extensively studied for its high affinity towards the μ-opioid receptor and δ-opioid receptor. The compound's structure includes a dimethyltyrosine (Dmt) residue, a thienyl-2-carboxylic acid (Tic), and an imidazole moiety, which contribute to its biological activity.
H-Dmt-Tic-NH-CH2-Imid is classified as a pseudopeptide, primarily utilized in pharmacological research. It falls under the category of opioid receptor ligands, specifically targeting δ-opioid receptors. The compound is synthesized through various chemical methods that incorporate solid-phase peptide synthesis techniques and coupling reactions involving protected amino acids.
The synthesis of H-Dmt-Tic-NH-CH2-Imid typically involves solid-phase peptide synthesis, where the amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process generally follows these steps:
The specific synthesis of H-Dmt-Tic-NH-CH2-Imid has been reported to yield satisfactory results with high purity levels through careful monitoring of reaction conditions and purification processes .
The molecular structure of H-Dmt-Tic-NH-CH2-Imid can be described as follows:
Nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
H-Dmt-Tic-NH-CH2-Imid participates in various chemical reactions typical of peptide-like compounds:
The 2',6'-dimethyl-L-tyrosine-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Dmt-Tic) scaffold emerged as a pivotal structure in opioid pharmacology following the discovery that H-Dmt-Tic-OH exhibited unparalleled delta-opioid receptor (DOR) antagonism (Kiδ = 0.022 nM) and selectivity (Kiμ/Kiδ > 15,000). This dipeptide represented the minimal sequence for selective DOR interaction, serving as a template for rational drug design [3] [7] [9]. Early modifications revealed the scaffold’s sensitivity: alterations to the C-terminus, N-terminal alkylation, or spacer insertions between Dmt-Tic and a third aromatic nucleus profoundly influenced bioactivity. For instance, amidation of the C-terminus (H-Dmt-Tic-NH2) reduced DOR selectivity, while hydrophobic extensions enhanced mu-opioid receptor (MOR) affinity, yielding bifunctional ligands [3] [9]. A breakthrough occurred with H-Dmt-Tic-NH-CH2-Bid (Bid = 1H-benzimidazol-2-yl; UFP-502), the first potent DOR agonist (MVD IC50 = 0.94 nM) derived from this antagonist scaffold, demonstrating antidepressant and neuroprotective properties [1] [2] [4]. This established the paradigm that strategic C-terminal modifications could convert DOR antagonists into agonists.
C-terminal heterocycles in Dmt-Tic analogues serve as bioisosteric replacements for traditional phenylalanine residues, influencing receptor binding and functional outcomes through electronic, steric, and hydrophobic interactions. Key findings include:
Table 1: Impact of C-Terminal Heterocycles on Dmt-Tic Pharmacology
| C-Terminal Group | δ Receptor Affinity (Kiδ, nM) | Functional Activity (MVD) | Key Structural Feature |
|---|---|---|---|
| 1H-Benzimidazol-2-yl (Bid) | 0.035 | Agonist (IC50 = 0.94 nM) | N1-H for H-bonding |
| Benzoxazol-2-yl (Boa) | 0.283 | Antagonist (pA2 = 9.42) | N→O substitution |
| 1H-Imidazol-2-yl (Imid) | 0.114 | Agonist (IC50 = 3.63 nM) | No phenyl ring |
| 2,3-Dihydro-1H-inden-2-yl (Indn) | 0.199 | Weak δ agonist / μ agonist | Non-heterocyclic |
The design of H-Dmt-Tic-NH-CH2-Imid (Compound 6 in seminal studies) addressed two fundamental questions:
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0